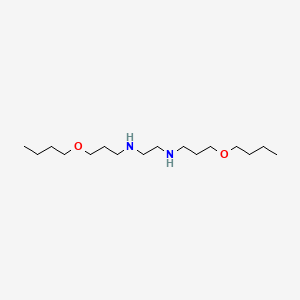
N~1~,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two butoxypropyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 3-butoxypropyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The butoxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the butoxypropyl groups.
Scientific Research Applications
N~1~,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used as an intermediate in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3-aminopropylamino)ethane
- N,N’-Bis(2-aminoethyl)ethane-1,2-diamine
- N,N’-Bis(3-aminopropyl)ethane-1,2-diamine
Uniqueness
N~1~,N~2~-Bis(3-butoxypropyl)ethane-1,2-diamine is unique due to the presence of butoxypropyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These groups can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications that other diamines may not be able to fulfill.
Properties
CAS No. |
61798-23-0 |
|---|---|
Molecular Formula |
C16H36N2O2 |
Molecular Weight |
288.47 g/mol |
IUPAC Name |
N,N'-bis(3-butoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2O2/c1-3-5-13-19-15-7-9-17-11-12-18-10-8-16-20-14-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
IUPUNBLLZXCXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNCCNCCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















